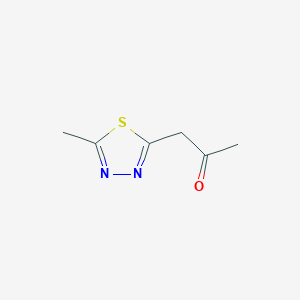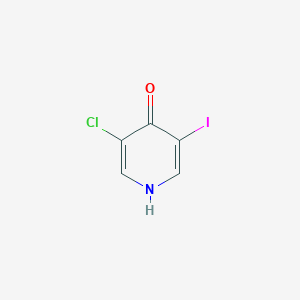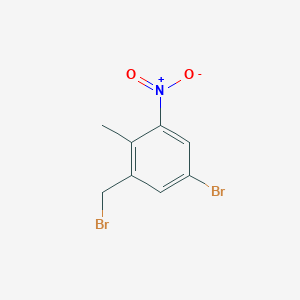amine CAS No. 1860401-22-4](/img/structure/B6601780.png)
[(3-cyclopropyl-2-fluorophenyl)methyl](methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(3-cyclopropyl-2-fluorophenyl)amine, or 3-CPF, is a compound of interest in the scientific research community for its potential applications in laboratory experiments. 3-CPF is an organic compound belonging to the class of amines, and has a molecular formula of C10H13FN. It is a colorless liquid with a boiling point of approximately 140°C and a melting point of approximately -45°C. Its structure is composed of two aromatic rings, one of which contains a fluorine atom, connected to a cyclopropyl group, which is further connected to an amine group. It is an important research compound due to its unique properties and its potential to be used in a variety of laboratory experiments.
科学研究应用
3-CPF has a variety of potential applications in scientific research. It has been used as a model compound for studying the properties of cyclopropyl amines, and has been used in the synthesis of other compounds, such as 3-CPF-based quaternary ammonium salts. It has also been used in the synthesis of polymers, and as a reagent in the preparation of cyclopropyl amines. In addition, 3-CPF has been studied for its potential applications in drug discovery, as it has been shown to interact with certain enzymes and receptors involved in the regulation of cellular processes.
作用机制
The exact mechanism of action of 3-CPF is not yet fully understood. However, it is believed that the cyclopropyl group of the compound interacts with certain enzymes and receptors, and this interaction is thought to be responsible for its potential applications in drug discovery. In addition, the fluorine atom of the compound is thought to be responsible for its unique properties, such as its solubility in organic solvents and its stability in aqueous solutions.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 3-CPF are not yet known. However, it is believed that 3-CPF may have potential applications in drug discovery due to its ability to interact with certain enzymes and receptors involved in the regulation of cellular processes. In addition, 3-CPF has been studied for its potential effects on the human body, as it has been shown to interact with certain enzymes and receptors involved in the regulation of metabolism and energy production.
实验室实验的优点和局限性
The advantages of using 3-CPF in laboratory experiments include its stability in aqueous solutions, its solubility in organic solvents, and its ability to interact with certain enzymes and receptors involved in the regulation of cellular processes. The limitations of using 3-CPF in laboratory experiments include its potential toxicity, its potential to interact with other compounds, and its potential to cause adverse effects on the human body.
未来方向
In order to fully understand the potential applications of 3-CPF, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to better understand the potential toxicity of 3-CPF and its potential interactions with other compounds. Additionally, further research is needed to explore the potential applications of 3-CPF in drug discovery and its potential effects on the human body. Finally, further research is needed to explore the potential applications of 3-CPF in the synthesis of other compounds and its potential use in the synthesis of polymers.
合成方法
3-CPF can be synthesized in the laboratory by a variety of methods. The most common method is via the reaction of 3-cyclopropyl-2-fluorobenzaldehyde and dimethylamine in the presence of a catalyst, such as pyridine. This reaction produces 3-CPF as a byproduct, along with other compounds. Other methods include the reaction of 3-cyclopropyl-2-fluorobenzaldehyde and trimethylamine, or the reaction of 3-cyclopropyl-2-fluorobenzaldehyde and dimethylamine in the presence of a catalyst, such as pyridine.
属性
IUPAC Name |
1-(3-cyclopropyl-2-fluorophenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-13-7-9-3-2-4-10(11(9)12)8-5-6-8/h2-4,8,13H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUFAAUZQBCNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)C2CC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6601719.png)
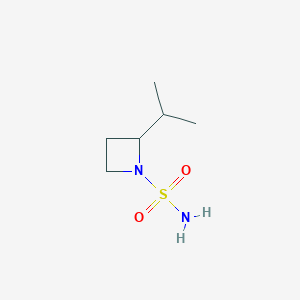
![2-chloro-N-[(4-ethoxyphenyl)methyl]acetamide](/img/structure/B6601738.png)
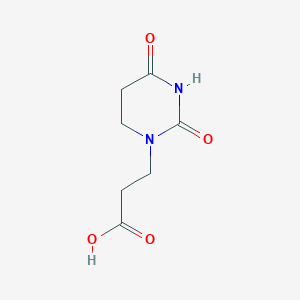
![3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B6601762.png)


![tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate](/img/structure/B6601784.png)
